molecular formula C12H12O5 B048912 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid CAS No. 117621-06-4

2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No. B048912
M. Wt: 236.22 g/mol
InChI Key: LMMNYYZCVYAOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid and its derivatives involves several steps, including asymmetric oxidation processes that lead to enantiomerically enriched compounds. Specifically, 3-Aryl-2-hydroxycyclopent-2-en-1-ones subjected to asymmetric oxidation result in enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids. Electron-donating substituents in the para position of the phenyl ring are known to increase the yield and decrease the enantioselectivity of the process (Jõgi et al., 2006).

Molecular Structure Analysis

The crystal structure of closely related compounds to 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has been extensively studied. For instance, (Z)-(±)-2-(3,5-dimethoxyphenyl)-4-(4-methoxybenzylidene)tetrahydrofuran-3-carboxylic acid crystallizes in the triclinic system, with intermolecular C-H…O hydrogen-bonding interactions stabilizing the crystal structure (Tiantian Wang et al., 2009).

Chemical Reactions and Properties

2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including halolactonization and gamma-hydroxylation, leading to the synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones. This sequential reaction involving 4-aryl-2,3-allenoic acids with iodine or copper halides demonstrates the compound's reactivity and potential for further chemical modification (Shengming Ma et al., 2004).

Scientific Research Applications

Bioactivity Exploration The compound and its derivatives have been explored for bioactivity. For instance, derivatives from the Nicotiana tabacum plant, closely related to 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, demonstrated significant anti-tobacco mosaic virus (TMV) activity and cytotoxicity against certain human tumor cell lines (Wu et al., 2018). This indicates potential for the development of antiviral and anticancer agents.

Chemical Modification and Utility The chemical structure of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid makes it a versatile precursor in organic synthesis. Its derivatives have been used in the synthesis of complex molecules, demonstrating the role of such compounds in facilitating the generation of diverse molecular architectures with potential biological activities (Sasaki et al., 1997). Additionally, the regioselective dimerization of related compounds has shown innovative approaches to synthesize regioisomeric derivatives, highlighting the compound's role in advancing synthetic methodologies (Larsen et al., 2001).

Industrial Applications Beyond its scientific interest, the production and modification of furan carboxylic acids, closely related to 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, have industrial applications. These compounds are used in various industries due to their functional properties. For example, engineered biocatalysts have been developed for the efficient production of furan carboxylic acids, demonstrating the compound's potential in biotechnological processes and its contribution to sustainable chemical manufacturing (Zhang et al., 2020).

Safety And Hazards

Safety data for related compounds suggest that precautions should be taken to avoid dust formation, ingestion, inhalation, and contact with skin, eyes, or clothing .

properties

IUPAC Name

2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-16-9-5-3-2-4-7(9)11-8(12(14)15)6-10(13)17-11/h2-5,8,11H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMNYYZCVYAOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

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